15-Hexadecanolide
Description
Overview of Macrocyclic Lactones as Natural Products and Chemical Tools
Macrocyclic lactones are a diverse class of organic compounds characterized by a large ring structure containing a lactone (cyclic ester) of at least twelve members. hmdb.ca These compounds are widely distributed in nature, produced by organisms such as bacteria, fungi, plants, and insects. researchgate.netapvma.gov.au Natural macrocycles often possess complex architectures and are recognized for their significant biological activities, which has made them invaluable as both therapeutic agents and research tools. nih.gov
Historically, macrocyclic molecules have had a profound impact on chemistry, biology, and medicine. nih.gov For instance, the avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, exhibit potent anthelmintic and insecticidal properties. researchgate.net This has led to the development of widely used veterinary parasiticides like ivermectin. researchgate.netnih.gov Beyond their use against parasites, macrocyclic lactones serve various other functions, including acting as antibiotics, immunosuppressants, and pheromones. researchgate.netwur.nl
The unique, often rigid, three-dimensional structures of macrocyclic lactones allow them to bind with high affinity and specificity to biological targets. In the realm of chemical tools, their synthesis is a significant area of focus in organic chemistry. nih.gov Methodologies such as macrolactonization, ring-closing metathesis, and various coupling reactions are employed to construct these large ring systems. nih.govacs.org The development of these synthetic strategies is crucial, not only for producing known natural products in larger quantities but also for creating novel analogues with potentially enhanced or different biological activities. acs.org Their applications extend to the flavor and fragrance industry, where their musk-like scents are highly valued. acs.org
Historical Context and Discovery of 15-Hexadecanolide in Biological Systems
This compound is a specific macrocyclic lactone that has been identified in various biological contexts, most notably as an insect pheromone. Its discovery is rooted in the field of chemical ecology, which studies the chemical interactions between living organisms. One of the earliest and most well-documented identifications of a related compound, (R)-(+)-δ-n-hexadecanolactone, was as a key component of the sex pheromone of the queen of the Oriental hornet (Vespa orientalis). oup.comacs.orgfao.org
Subsequent research has identified this compound itself as a pheromone component in other insect species. For example, it is recognized as a sex pheromone component of the stink bug, Piezodorus hybneri. oup.comtandfonline.comjst.go.jp The identification of these compounds requires meticulous extraction from the insects followed by sophisticated analytical techniques to determine their exact chemical structure. The presence of this compound has also been noted in plants, such as in Mangifera indica (mango). nih.gov The table below summarizes some of the key biological sources where this compound and closely related structures have been identified.
| Biological Source | Compound/Role |
| Oriental Hornet (Vespa orientalis) | Pheromone of the queen (related δ-hexadecanolide) oup.comfao.org |
| Stink Bug (Piezodorus hybneri) | Sex pheromone component oup.comtandfonline.com |
| Yellowish Elongate Chafer (Heptophylla picea) | Sex pheromone ((R,Z)-7,15-hexadecadien-4-olide) tandfonline.com |
| Various Achillea Species | Essential oil component researchgate.net |
| Mangifera indica (Mango) | Reported presence nih.gov |
Significance of this compound in Chemical Ecology and Biotechnological Research
The significance of this compound is most prominent in the field of chemical ecology. As a pheromone, it plays a critical role in the communication and reproductive behavior of certain insects. oup.comoup.com Pheromones are semiochemicals used for intraspecific communication, and understanding their function provides opportunities for developing novel pest management strategies. wur.nlresearchgate.net By using synthetic versions of pheromones like this compound, it is possible to lure insects into traps for monitoring or removal, or to disrupt their mating patterns, offering an environmentally targeted alternative to broad-spectrum pesticides. researchgate.net For instance, related compounds like (5R,6S)-6-acetoxy-5-hexadecanolide are used to attract and monitor Culex mosquitoes, which are vectors for various diseases. wur.nlresearchgate.net
In biotechnological research, this compound and the enzymes that produce it are of growing interest. The synthesis of macrocyclic lactones can be challenging through traditional organic chemistry, and biocatalysis offers a promising alternative. nih.gov Researchers have explored the use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), for the production of lactones. nih.gov For example, a cyclopentadecanone (B167302) monooxygenase (CPDMO) derived from Pseudomonas sp. has been shown to be capable of producing this compound from a precursor ketone. nih.gov This biotechnological approach can offer high selectivity and more environmentally friendly production methods. These biocatalytic systems are being investigated for their potential in creating valuable chiral building blocks for the synthesis of other complex molecules. nih.gov
Furthermore, the unique properties of macrocyclic lactones are being explored in materials science. Their potential as precursors for biodegradable polymers is an area of active research, driven by the need for sustainable materials. The ability to produce these compounds from renewable resources, such as olive oil, through chemical processes like ring-closing metathesis, highlights a move towards greener chemistry in the production of these valuable molecules. acs.org
| Field of Research | Significance and Application of this compound |
| Chemical Ecology | Acts as an insect sex pheromone (e.g., in Piezodorus hybneri). oup.com |
| Potential for use in insect monitoring and mating disruption programs. researchgate.net | |
| Biotechnology | Target for synthesis using biocatalysts like Baeyer-Villiger monooxygenases. nih.gov |
| Serves as a model compound for studying macrolactone-producing enzymes. nih.gov | |
| Sustainable Chemistry | Can be synthesized from renewable resources like vegetable oils. acs.org |
| Potential precursor for the development of biodegradable polymers. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
69297-56-9 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
16-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
InChI Key |
GILZFLFJYUGJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 15 Hexadecanolide and Its Stereoisomers
Chemo-Selective Synthesis of 15-Hexadecanolide
The chemo-selective synthesis of this compound often involves the cyclization of a linear precursor, specifically 15-hydroxyhexadecanoic acid. The primary challenge lies in favoring the intramolecular lactonization over intermolecular polymerization.
Macrolactonization Reactions
Macrolactonization, the intramolecular esterification of a long-chain hydroxy acid, is a cornerstone in the synthesis of large-ring lactones like this compound. Several methods have been developed to achieve high yields and selectivity.
The Yamaguchi macrolactonization is a powerful method for the synthesis of macrolides. This reaction typically involves the treatment of the hydroxy acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
In one study, the synthesis of both enantiomers of this compound was achieved starting from (R)-15-hydroxyhexadecanoic acid. nih.govtandfonline.com The macrolactonization of this precursor under Yamaguchi conditions resulted in (R)-15-hexadecanolide in an 84% yield. tandfonline.com This method is known to proceed with the retention of configuration at the stereocenter. tandfonline.com
| Starting Material | Reagents | Product | Yield |
| (R)-15-hydroxyhexadecanoic acid | 2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP | (R)-15-hexadecanolide | 84% |
The Mitsunobu reaction provides an alternative route for macrolactonization, proceeding through the activation of the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). tcichemicals.com A key feature of the Mitsunobu macrolactonization is the inversion of configuration at the stereogenic center bearing the hydroxyl group. tandfonline.com
In the synthesis of the enantiomers of this compound, (R)-15-hydroxyhexadecanoic acid was subjected to Mitsunobu conditions, yielding (S)-15-hexadecanolide. nih.govtandfonline.com The yield for this specific transformation was reported to be 31%. tandfonline.com
| Starting Material | Reagents | Product | Yield |
| (R)-15-hydroxyhexadecanoic acid | Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) | (S)-15-hexadecanolide | 31% |
Yamaguchi Macrolactonization Approaches
Ring Expansion Methodologies
Ring expansion reactions offer a different strategic approach to the synthesis of macrolides, starting from smaller cyclic precursors.
| Precursor | Key Intermediate | Final Step | Product |
| Oxabicycloalkenone | 12-Hexadecyn-15-olide | Catalytic Hydrogenation (Pd-C, H₂) | (±)-15-Hexadecanolide |
Information regarding the specific synthesis of 12-Cyano-15-Hexadecanolide through the ring enlargement of cyclic carbonitriles was not available in the searched literature. However, the synthesis of related cyano-substituted macrolides has been documented, suggesting the potential for such a route. For instance, the synthesis of 12-cyano-12-(ethoxycarbonyl)-15-pentadecanelactam has been reported. free.fr
Synthesis via Oxabicycloalkenone Ring Expansion
Derivations from Alternative Precursors
A prominent pathway to this compound involves the intramolecular cyclization, or macrolactonization, of 16-hydroxyhexadecanoic acid. wikipedia.org This process can be catalyzed by various reagents. For instance, the use of cyanuric chloride in acetone (B3395972) has been reported for the synthesis of large-ring lactones from their corresponding hydroxy acids. semanticscholar.org This method involves dissolving the hydroxy acid in acetone, followed by the addition of cyanuric chloride and triethylamine. semanticscholar.org While this specific study focused on other lactones, the methodology is applicable to the synthesis of this compound from 16-hydroxyhexadecanoic acid.
Another approach involves the saponification of macrocyclic musk lactones to yield omega-substituted hydroxy fatty acids, which can then be further processed. google.com While the primary focus of this method is the introduction of a radioactive isomer, the initial step provides a route to the open-chain hydroxy acid precursor from a cyclic starting material. google.com
The table below summarizes a general method for lactonization using cyanuric chloride.
| Reactants | Reagents | Solvent | Conditions | Product |
| 16-Hydroxyhexadecanoic Acid | Cyanuric Chloride, Triethylamine | Acetone | Room Temperature | This compound |
This table represents a generalized synthetic route based on established methodologies for lactone formation.
An alternative synthesis of 16-hexadecanolide (B1673137) involves the thermal or photochemical decomposition of tricyclohexylidene triperoxide (TCHP). unipd.itcetjournal.it This reaction, known as the Story synthesis, yields 16-hexadecanolide along with other products like cyclopentadecane (B1582441) and cyclohexanone. unipd.itcetjournal.it The decomposition of TCHP is a highly exothermic reaction that also produces carbon dioxide. cetjournal.it
The yield of 16-hexadecanolide from this process is typically in the range of 15-28%. unipd.itcetjournal.it The reaction temperature influences the product distribution, with higher temperatures potentially favoring the formation of cyclopentadecane. unipd.it Due to the exothermic nature and gas evolution, carrying out this reaction in a continuous flow reactor is considered a safer and more scalable approach compared to batch processes. cetjournal.itvulcanchem.com
The following table outlines the products obtained from the thermal decomposition of TCHP.
| Precursor | Reaction Type | Key Products | Reported Yield of 16-Hexadecanolide |
| Tricyclohexylidene Triperoxide (TCHP) | Thermal Decomposition | 16-Hexadecanolide, Cyclopentadecane, Cyclohexanone, Carbon Dioxide | 15-28% unipd.itcetjournal.it |
This compound can serve as a starting material for the synthesis of terminally-branched iso-fatty acids, specifically iso-C18 and iso-C19 fatty acids. researchgate.net A key step in this synthetic sequence is the addition of methylmagnesium bromide to the lactone, followed by the selective reduction of the resulting tertiary alcohol. researchgate.net This approach highlights the utility of this compound in building more complex lipid structures. The synthesis of iso-C18 and iso-C19 fatty acids from hexadecanolide involves several steps, including reaction with methylmagnesium bromide, reduction with triethylsilane and boron trifluoride etherate, and subsequent oxidation and chain extension. researchgate.net
The synthesis of iso-fatty acids is significant as these molecules are components of various natural products and play roles in biological systems, such as in the development of Myxococcus xanthus. nih.govresearchgate.net
The table below details the synthetic route from hexadecanolide to iso-fatty acids.
| Starting Material | Key Transformation Steps | Resulting Iso-Fatty Acids |
| This compound | 1. Addition of methylmagnesium bromide2. Reduction of the tertiary alcohol3. Oxidation and further modifications | iso-C18 and iso-C19 fatty acids researchgate.net |
Formation through Thermal Decomposition of Tricyclohexylidene Triperoxide
Enantioselective and Chemo-Enzymatic Synthesis
Enzymatic methods offer a green and selective alternative for the synthesis of this compound and its polymers. Lipases, in particular, have been extensively studied for their catalytic activity in macrolactonization and ring-opening polymerization reactions.
The enzymatic lactonization of ω-hydroxy acids provides a direct route to macrocyclic lactones like this compound. This approach often demonstrates high selectivity and can be performed under mild reaction conditions.
Lipases, such as those from Candida antarctica (immobilized as Novozym-435) and Pseudomonas fluorescens, are effective catalysts for both the synthesis of this compound from its corresponding hydroxy acid and its subsequent ring-opening polymerization (eROP). bham.ac.ukresearchgate.netjst.go.jp The enzymatic synthesis of hexadecanolide from 16-hydroxyhexadecanoic acid has been demonstrated, with microbial lipases showing significant catalytic efficiency. researchgate.net The choice of solvent and temperature can influence the reaction yield. capes.gov.brnih.gov For instance, in the lipase-catalyzed synthesis of a different macrolactone, higher yields were achieved in diisopropyl ether at 35°C. nih.gov
The enzymatic ring-opening polymerization of 16-hexadecanolide has been successfully carried out in bulk using various lipases. jst.go.jp Pseudomonas fluorescens lipase (B570770), in particular, has shown high catalytic activity, leading to the formation of the corresponding polyester (B1180765) in high yields. jst.go.jp Higher polymerization temperatures, such as 75°C, have been found to produce polymers with higher molecular weights. jst.go.jp The mechanism of lipase-catalyzed polymerization is proposed to proceed via an enzyme-activated monomer mechanism. bham.ac.uk
The following table presents a summary of lipases used in the synthesis and polymerization of this compound.
| Enzyme | Substrate | Reaction Type | Key Findings |
| Mucor javanicus and Mucor miehei | 15-Hydroxypentadecanoic acid and 16-hydroxyhexadecanoic acid | Lactonization | Catalyzes the formation of macrocyclic mono- and oligolactones. capes.gov.br |
| Candida antarctica lipase B (CALB) | ω-hydroxycarboxylic acids | Lactonization | Known to catalyze the synthesis of macrocyclic lactones. d-nb.info |
| Pseudomonas fluorescens lipase | 16-Hydroxyhexadecanoic acid | Intra-esterification | Efficiently catalyzes the formation of hexadecanolide. researchgate.net |
| Pseudomonas fluorescens lipase | 16-Hexadecanolide (HDL) | Ring-Opening Polymerization | High catalytic activity, producing poly(hexadecanolide) in high yields. jst.go.jp |
| Candida antarctica lipase (immobilized) | (+)-Coriolic acid | Intra-esterification | High reaction yield for macrolactone synthesis. nih.gov |
Enzymatic Macrolactonization Reactions
Kinetic Resolution of Precursors for Enantiopure this compound
The synthesis of enantiomerically pure lactones such as this compound often employs kinetic resolution, a method that differentiates between the two enantiomers of a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of enantiomers with a chiral catalyst, typically an enzyme, to produce an enantioenriched sample of the less reactive enantiomer. wikipedia.org
Lipases are a prominent class of enzymes used for this purpose. semanticscholar.org They can catalyze the lactonization of hydroxy carboxylic acid esters in non-aqueous solvents with a high degree of stereospecificity. researchgate.net This enantioselectivity makes them suitable for resolving racemic precursors to yield optically pure lactones. For instance, porcine pancreas lipase has been successfully used in the kinetic resolution of various racemic long-chain lactones. semanticscholar.org Similarly, lipase-catalyzed enantiolactonization has been a key step in the synthesis of both (R) and (S) enantiomers of other complex lactones. scielo.br While direct enzymatic resolution of this compound precursors is a viable strategy, an alternative biocatalytic approach involves the Baeyer-Villiger oxidation of a corresponding ketone precursor, which can also achieve high enantioselectivity.
Baeyer-Villiger Oxidation Mediated by Monooxygenases
The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis that converts ketones into esters or, in the case of cyclic ketones, into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. acs.orgnih.gov While traditionally carried out with hazardous chemical peroxyacids, a greener and highly selective alternative is the use of Baeyer-Villiger monooxygenases (BVMOs). mdpi.com These flavin-dependent enzymes utilize molecular oxygen and a cofactor like NADPH to perform chemo-, regio-, and enantio-selective oxidations under mild conditions. acs.orgasm.org BVMOs are attractive for industrial applications due to their high selectivity and environmentally benign nature, producing only water as a byproduct. acs.orgnih.govscispace.com
Characterization of Cyclopentadecanone (B167302) Monooxygenase (CPDMO) Activity
A particularly relevant BVMO for the synthesis of large-ring lactones is Cyclopentadecanone Monooxygenase (CPDMO). Originally isolated from Pseudomonas sp. strain HI-70, this enzyme has been cloned, sequenced, and overexpressed in Escherichia coli for detailed study. asm.orgresearchgate.net The purified CPDMO is a 64-kDa monomeric protein that contains one mole of flavin adenine (B156593) dinucleotide (FAD) per mole of protein and is dependent on NADPH for its activity. asm.orgresearchgate.netcornell.edu
The primary structure of CPDMO shows only 29% to 50% sequence identity to other known BVMOs, indicating its unique nature. asm.orgresearchgate.net Deletion mutant studies have highlighted the importance of the N-terminal 54 amino acids for its catalytic function. asm.orgresearchgate.net The enzyme exhibits optimal activity at a pH of 9.0 and a temperature of 40°C. asm.org Its high affinity and catalytic efficiency towards large cyclic ketones, especially cyclopentadecanone, led to its designation. asm.orgresearchgate.netcornell.edu
Substrate Specificity and Enantioselectivity of Bacterial Baeyer-Villiger Monooxygenases
Bacterial BVMOs often exhibit broad substrate specificity while maintaining high selectivity. mdpi.comasm.org CPDMO, for example, is unusual in its ability to oxidize a wide range of substrates, including both large (C11 to C15) and small (C5 and C6) ring ketones, as well as bicyclic ketones. asm.orgcornell.eduasm.org
Kinetic studies reveal that while CPDMO has the highest reaction speed (kcat) for cyclotridecanone (B1582962) and methylcyclopentadecanone, its catalytic efficiency (kcat/Km) is greatest for cyclopentadecanone (7.2 × 10^5 M⁻¹ s⁻¹). asm.org This is primarily due to its exceptionally high affinity (low Km) for this substrate. asm.orgcornell.edu
In the context of this compound synthesis, CPDMO has been shown to catalyze the kinetic resolution of 2-methylcyclopentadecanone, demonstrating its capability for macrolactone formation, albeit with modest selectivity (E = 5.8) in this specific case. asm.orgresearchgate.netnih.gov This indicates that while CPDMO can produce this compound, further optimization or enzyme engineering may be required to enhance its enantioselectivity for this particular transformation.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Cyclopentadecanone | 5.8 | 4.2 | 7.2 x 10⁵ |
| Cyclotridecanone | 14 | 6.5 | 4.6 x 10⁵ |
| Methylcyclopentadecanone | 11 | 6.6 | 6.0 x 10⁵ |
| Cyclododecanone | 24 | 5.8 | 2.4 x 10⁵ |
| Cyclohexanone | 170 | 3.8 | 2.2 x 10⁴ |
Genetic and Protein Engineering of Biocatalysts for this compound Production
To overcome limitations such as modest selectivity or stability, genetic and protein engineering have become essential tools for tailoring BVMOs for specific industrial applications. rsc.orgresearchgate.netucl.ac.uk Engineering efforts focus on improving various enzyme properties, including substrate range, enantioselectivity, thermostability, and cofactor dependency. rsc.orgnih.gov
For instance, a Ser261Ala substitution in a Rossmann fold motif of CPDMO resulted in a mutant with improved stability and a significantly increased affinity for the NADPH cofactor (Km decreased from 24 µM to 8 µM). asm.orgresearchgate.netcornell.edu Identifying such "hot spots" in the enzyme's active site or through allosteric effects allows for targeted mutations to alter substrate scope and selectivity. nih.gov These strategies are crucial for developing a highly efficient and selective biocatalyst for the production of specific macrolactones like this compound. researchgate.netnih.gov
Process Optimization and Scale-Up in this compound Synthesis
Moving from a laboratory-scale reaction to industrial production requires significant process optimization and scale-up. eurekaselect.comunimi.it For biocatalytic processes, this involves addressing challenges such as enzyme stability, cofactor regeneration, and potential inhibition by substrates or products. scispace.combeilstein-journals.org For exothermic reactions like the synthesis of 16-hexadecanolide via peroxide decomposition, managing heat transfer becomes critical to avoid runaway reactions and ensure selectivity, which can be as low as 15-28% in batch reactors. cetjournal.it The shift from traditional batch processing to continuous manufacturing is a key strategy for process intensification. unimi.it
Development of Continuous Flow Reactor Systems
Continuous flow chemistry, where reactants are pumped through a tube or capillary reactor, offers superior control over reaction parameters like temperature, pressure, and residence time compared to batch methods. mit.edusyrris.jp This enhanced control is particularly beneficial for hazardous or highly exothermic reactions. cetjournal.it
For the synthesis of macrolactones like 16-hexadecanolide, tubular reactors made from materials like perfluorinated polymers (Teflon AF 2400®) have been proposed. cetjournal.it These materials are advantageous due to their high gas permeability, which allows for the continuous venting of gaseous byproducts such as carbon dioxide. cetjournal.it Theoretical modeling and sensitivity analysis are used to define safe operating windows by optimizing parameters like reactor diameter, length, and coolant temperature to manage exothermicity and achieve high productivity. cetjournal.it For example, a 90-meter long tubular reactor with a 0.8 mm diameter could theoretically produce 20 kg of 16-hexadecanolide annually under optimized conditions. cetjournal.it Such continuous flow systems represent a significant step towards safer, more efficient, and scalable production of this compound and related compounds. unimi.itwuxiapptec.com
Evaluation of Reaction Safety and Intensification Strategies
The production of this compound, particularly through multi-step chemical syntheses, presents inherent safety challenges that have been the subject of considerable research. The evaluation of these risks has led to the adoption of process intensification strategies, which aim to create safer, more efficient, and sustainable manufacturing processes.
A prominent, yet hazardous, route to this compound is the Story synthesis, which proceeds via the thermal decomposition of tricyclohexylidene peroxide (TCHP). vulcanchem.comcetjournal.it The initial step to form TCHP itself is fraught with danger, traditionally requiring highly concentrated (70-90%) hydrogen peroxide and corrosive catalysts like perchloric acid. vulcanchem.comcetjournal.it The subsequent decomposition of TCHP is a rapid and highly exothermic reaction (approximately -1861 kJ/kg of TCHP), which also generates significant volumes of carbon dioxide gas. cetjournal.it Performing this decomposition in conventional batch reactors is exceptionally risky due to the potential for thermal runaway and pressure build-up, making it unsuitable for safe industrial-scale production. vulcanchem.comcetjournal.it
To address these safety concerns, research has shifted towards process intensification, with a primary focus on continuous flow chemistry. primescholars.compolimi.it Flow chemistry involves conducting reactions in a continuously streaming fluid within microreactors or tubular reactors. primescholars.compolimi.it This approach offers substantial safety benefits over batch processing. The small internal volume of flow reactors drastically reduces the quantity of hazardous material present at any given moment, while the high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, effectively preventing thermal runaways. primescholars.comresearchgate.net
For the Story synthesis, implementing a continuous flow process for the decomposition of TCHP allows for safe and stable operation. cetjournal.it By controlling parameters such as residence time, maintaining precise temperature (typically around 170-180°C), and enabling continuous extraction of the CO2 produced, the risks associated with exothermicity and gas evolution are effectively managed. vulcanchem.comcetjournal.it This allows for the production of 16-hexadecanolide (a synonym for this compound) with yields ranging from 15-28%. cetjournal.it
Table 1: Comparison of Synthesis Methodologies for this compound
| Methodology | Key Reagents/Conditions | Primary Safety Hazards | Intensification Strategy & Benefits |
| Traditional Story Synthesis (Batch) | Cyclohexanone, 70-90% H₂O₂, Perchloric acid; Thermal decomposition (~180°C) | Highly concentrated & corrosive reagents; Highly exothermic decomposition; Gas evolution (CO₂) leading to pressure build-up; Risk of thermal runaway | Not applicable (Baseline for comparison) |
| Story Synthesis (Continuous Flow) | TCHP solution in an organic solvent (e.g., n-dodecane); Tubular reactor at ~170-180°C | Handling of explosive peroxide intermediate | Flow Chemistry: Minimizes reaction volume, enhances heat transfer, allows for safe removal of gaseous byproducts, prevents thermal runaway. cetjournal.itprimescholars.com |
| Enzymatic Synthesis | 16-Hydroxyhexadecanoic acid ethyl ester, Lipase catalyst (e.g., from Pseudomonas cepacia) | Generally low hazard, uses mild reaction conditions | Biocatalysis: Environmentally friendly, high selectivity, avoids hazardous reagents and extreme temperatures/pressures. sigmaaldrich.compublisherspanel.com |
| Microwave-Assisted Synthesis | Applicable to various cyclization reactions | Potential for rapid pressure and temperature increase if not properly controlled | Microwave Irradiation: Drastically reduces reaction times (minutes vs. hours), often improves yields, enables solvent-free conditions. oatext.comnih.govresearchgate.net |
Beyond flow chemistry, other intensification strategies and safer synthetic routes have been explored. Biocatalysis, for instance, offers a green and inherently safer alternative. The use of enzymes, such as lipases, can catalyze the macrolactonization of precursors like 16-hydroxyhexadecanoic acid under mild, solvent-free, or organic solvent conditions to yield this compound. sigmaaldrich.compublisherspanel.com Baeyer-Villiger monooxygenases (BVMOs) have also been employed for the kinetic resolution of precursor ketones to produce enantiomerically pure (R)-15-hexadecanolide, demonstrating the potential of biotechnology to create stereoisomers through safe, selective processes. acs.org
Microwave-assisted synthesis represents another key process intensification strategy. oatext.com While not extensively documented specifically for this compound, its application in organic synthesis is widespread for its ability to dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. nih.govdokumen.pub This rapid heating can lead to higher yields and cleaner reactions, minimizing the formation of by-products. researchgate.net For macrolactonization reactions, microwave irradiation could offer a significant improvement in efficiency over conventional heating methods.
Biosynthesis and Microbial Production of 15 Hexadecanolide
Proposed Biosynthetic Pathways in Natural Producers
The natural occurrence of 15-Hexadecanolide has been identified in the essential oil of Angelica archangelica roots. wikipedia.orgresearchgate.net While the complete biosynthetic pathway in plants is not fully elucidated, it is generally accepted that it originates from fatty acid metabolism. The proposed pathway involves the hydroxylation of a C16 fatty acid, such as palmitic acid, at the ω-position (the terminal carbon) to form 16-hydroxyhexadecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. researchgate.netgoogle.commdpi.com Subsequently, this hydroxy acid undergoes intramolecular esterification, or macrolactonization, to form the 16-membered ring of this compound. This cyclization can be enzyme-mediated. wikipedia.orgresearchgate.net
In fungi, the biosynthesis of complex molecules often involves polyketide synthase (PKS) pathways. nih.govuniroma1.itnih.gov It is plausible that a similar pathway could be involved in the production of this compound in certain fungal species, where a PKS assembles a 16-carbon chain that is subsequently modified by hydroxylation and cyclization.
Microbial Fermentation for this compound Production
Microbial fermentation presents a promising avenue for the industrial-scale production of this compound. biosynth.com This approach leverages the metabolic capabilities of microorganisms to convert renewable feedstocks into the desired product.
Identification of Microorganisms Capable of Biosynthesis
Several microorganisms have been identified for their ability to produce lactones, including those that can perform the key steps in this compound synthesis.
Yeast: Species of Candida, such as Candida antarctica, are well-known for their lipase (B570770) activity, which can catalyze the intramolecular lactonization of hydroxy fatty acids to form macrocyclic lactones like this compound. researchgate.netd-nb.inforesearchgate.net Saccharomyces cerevisiae (baker's yeast) has been used to convert oleic acid into 10-hydroxyoctadecanoic acid, a precursor for lactone synthesis. researchgate.net
Bacteria: Genera such as Rhodococcus and Pseudomonas are known for their ability to degrade alkanes and possess monooxygenase enzymes capable of hydroxylating fatty acids. oup.comasm.org For instance, a cyclopentadecanone (B167302) monooxygenase (CPDMO) from a Pseudomonas species has been shown to catalyze the formation of this compound from 2-methylcyclopentadecanone. asm.orgnih.govresearchgate.net Rhodococcus species have also been investigated for their role in the oxidation of various compounds. oup.com
Below is a table summarizing microorganisms with potential for this compound production:
| Microorganism | Relevant Enzyme/Pathway | Role in this compound Production |
| Candida antarctica | Lipase B (CALB) | Catalyzes intramolecular lactonization of 16-hydroxyhexadecanoic acid. researchgate.netd-nb.inforesearchgate.net |
| Pseudomonas sp. | Cyclopentadecanone monooxygenase (CPDMO) | Catalyzes Baeyer-Villiger oxidation to form the lactone ring. asm.orgnih.govresearchgate.net |
| Rhodococcus sp. | Monooxygenases | Hydroxylation of fatty acid precursors. oup.comasm.org |
| Saccharomyces cerevisiae | Fatty acid metabolism | Production of hydroxy fatty acid precursors. researchgate.net |
Strategies for Enhanced Microbial Yields and Selectivity
To improve the efficiency of microbial production of this compound, various strategies can be employed. These include optimizing fermentation conditions such as temperature, pH, and nutrient supply. Another key strategy is the use of whole-cell biotransformation, where microbial cells are used as catalysts to convert a precursor, like 16-hydroxyhexadecanoic acid or a cyclic ketone, into this compound. asm.orgnih.govresearchgate.net
The choice of substrate is also critical. For example, using resting cells of certain microorganisms to convert oleic acid or linoleic acid can lead to the production of various lactones. researchgate.net Furthermore, the use of immobilized enzymes, such as the lipase from Candida antarctica, can enhance stability and allow for continuous production processes. researchgate.netresearchgate.net
Genetic and Metabolic Engineering of Biosynthetic Pathways
Genetic and metabolic engineering offer powerful tools to enhance the production of this compound in microorganisms. isaaa.orgwikipedia.org These techniques aim to modify the organism's genetic makeup to improve specific metabolic pathways. researcher.liferesearchgate.netuwaterloo.canih.gov
One major strategy is the heterologous expression of key enzymes. For instance, the gene encoding a cytochrome P450 hydroxylase, responsible for the ω-hydroxylation of fatty acids, can be introduced into a host organism like E. coli or yeast. researchgate.netgoogle.commdpi.com Similarly, genes for lipases or Baeyer-Villiger monooxygenases can be overexpressed to enhance the lactonization step. researchgate.netacs.org
Metabolic engineering can also involve the modification of competing metabolic pathways to redirect the flow of carbon towards the desired product. nih.gov This could include deleting genes responsible for the degradation of fatty acids or the production of unwanted byproducts. By enhancing the expression of the fatty acid biosynthetic pathway and introducing the necessary hydroxylase and lactonization enzymes, a robust microbial cell factory for this compound can be developed. google.comgoogle.com
The table below outlines potential genetic engineering strategies:
| Strategy | Target | Desired Outcome |
| Overexpression | Cytochrome P450 hydroxylase | Increased production of 16-hydroxyhexadecanoic acid. researchgate.netgoogle.commdpi.com |
| Overexpression | Lipase / Baeyer-Villiger monooxygenase | Enhanced cyclization to form this compound. researchgate.netasm.orgacs.org |
| Gene Deletion | Competing metabolic pathways | Increased availability of precursors for this compound synthesis. nih.gov |
| Pathway Engineering | Fatty acid biosynthesis | Increased overall flux towards the final product. google.comgoogle.com |
Ecological Roles and Biological Functions in Non Human Systems
15-Hexadecanolide as a Semiochemical in Interspecies Communication
Semiochemicals are chemical signals that carry information between organisms, playing a crucial role in mediating interactions. cnr.itbarrierreef.orgmdpi.compeerj.com These behavior-modifying chemicals are broadly divided into pheromones, which facilitate communication within a single species (intraspecific), and allelochemicals, which mediate communication between different species (interspecific). cnr.itmdpi.com this compound functions as a key semiochemical, particularly as a pheromone component in the insect world.
In the intricate communication systems of insects, sex pheromones are vital for ensuring reproductive success. researchgate.net These chemical cues are typically released by one sex to attract the other for mating. researchgate.net this compound has been identified as a critical ingredient in the sex pheromone blend of certain insect species.
The soybean stink bug, Piezodorus hybneri, is a significant pest of leguminous crops like soybeans. tandfonline.com Research into its chemical ecology revealed that adult males release a sex pheromone to attract females. tandfonline.comwur.nleje.cz Seminal work by Leal et al. in 1998 first identified the components of this male-specific volatile emission, establishing that the macrolide this compound is a principal component of the bug's sex pheromone. tandfonline.comembrapa.brscielo.brresearchgate.net This pheromone is considered bifunctional, acting as a sex or aggregation pheromone depending on the time of year. mdpi.com
The pheromone of P. hybneri is not a single compound but a specific blend of three chemicals. tandfonline.comscielo.br Initial studies identified the blend as consisting of β-sesquiphellandrene, (R)-15-hexadecanolide, and methyl (Z)-8-hexadecenoate, in a ratio of 10:4:1. tandfonline.comembrapa.brscielo.br This blend was found to attract both sexes in laboratory bioassays, suggesting it can also function as an aggregation pheromone. embrapa.brscielo.br
However, subsequent research has shown that the composition of this pheromone blend is not static. researchgate.netresearchgate.net Analysis of airborne volatiles from individual males revealed that pheromone emission begins 3 to 6 days after adult emergence, peaking around day 11. researchgate.net The proportions of the components vary considerably with the male's age and physical condition. researchgate.netresearchgate.net As the male ages, the proportion of β-sesquiphellandrene tends to increase, while the proportion of (R)-15-hexadecanolide tends to decrease. researchgate.net This variability suggests that the pheromone signal can convey information about the male's vitality. researchgate.net
Field trapping experiments have demonstrated that the complete, three-component blend is necessary for attraction, as none of the individual components were attractive on their own. researchgate.netnih.gov Traps baited with a 100 mg synthetic mixture of the three components in a 1:1:1 ratio successfully attracted a significant number of adult stink bugs, with a notable bias towards females. researchgate.net
Interestingly, P. hybneri also demonstrates cross-attraction to a pheromone component of a competing insect, the bean bug Riptortus clavatus. researchgate.netnih.gov This component, (E)-2-hexenyl (E)-2-hexenoate, can be more attractive to P. hybneri than its own synthetic pheromone during the summer, suggesting the stink bug may use the competitor's pheromone as a kairomone to locate suitable host plants. researchgate.netnih.govnih.gov
Table 1: Pheromone Blend Components of Piezodorus hybneri
| Component | Chemical Class | Role | Natural Ratio (Initial Finding) tandfonline.comembrapa.brscielo.br |
| β-Sesquiphellandrene | Sesquiterpenoid | Primary Component | 10 |
| (R)-15-Hexadecanolide | Macrolide | Key Component | 4 |
| Methyl (Z)-8-hexadecenoate | Fatty Acid Ester | Minor Component | 1 |
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-15-hexadecanolide and (S)-15-hexadecanolide. Insect olfactory systems are often highly specific, responding to only one enantiomer.
In the case of Piezodorus hybneri, the biologically active component of the sex pheromone is exclusively the (R)-enantiomer. tandfonline.comwur.nlembrapa.brresearchgate.net This (R)-absolute configuration was definitively established by comparing the biological activity and gas-liquid chromatography retention times of the natural pheromone with those of synthetically produced samples of both the (R) and (S) enantiomers. tandfonline.com The synthesis of both enantiomers was a critical step in confirming the precise structure of the active pheromone component. tandfonline.comnih.govoup.com
Macrolactones, or macrocyclic lactones, are cyclic esters characterized by a large ring structure. The use of macrolactones as pheromones is a recurring theme in insect chemical communication. cnr.it These compounds are part of the diverse chemical language insects use for critical behaviors like mating and aggregation. researchgate.netscilit.com
The role of (R)-15-hexadecanolide in the P. hybneri pheromone system is a well-documented example of a macrolactone serving as a key signaling molecule. Other insect species also utilize macrolactones; for instance, an unusual macrocyclic lactone serves as the sex pheromone for the cockroach Parcoblatta lata. scilit.com The structural diversity within this class of compounds allows for the species-specificity required for effective chemical communication in complex ecosystems. annualreviews.org
Role as a Sex Pheromone Component in Insect Species
Compositional Analysis of Pheromone Blends and Optimal Attraction
Occurrence in Plant Volatile Profiles
In addition to their role as insect semiochemicals, some compounds that function as pheromones are also found in plants. The emission of volatile organic compounds by plants serves various ecological functions, including attracting pollinators and defending against herbivores. This compound has been identified within the volatile profiles of certain plants, indicating a potential intersection between insect and plant chemical signaling. Specifically, this compound has been reported as a volatile compound in the mango, Mangifera indica. nih.gov
Identification in Essential Oils of Achillea Species
The chemical composition of essential oils from the genus Achillea is known to be highly variable, influenced by factors such as genetics, geographical location, and developmental stage. tandfonline.com Within this chemical diversity, this compound has been identified as a notable, though not universally present, component.
One significant finding reported that the essential oil of Achillea vermicularis from Turkey contained this compound as a major constituent, at a concentration of 19.6%. tandfonline.com In a broader study analyzing eleven Achillea species from Turkey, this compound was listed among the main components of the collective essential oils investigated. nih.govnih.govmdpi.com This particular study also marked the first time this compound was reported in the essential oil of Achillea coarctata. mdpi.com In contrast, its presence can be minor in other species. For example, analysis of Achillea teretifolia revealed this compound as a trace component, constituting only 0.13% of the oil. asianpubs.org
The following table summarizes the identification of this compound in various Achillea species as reported in scientific literature.
| Species | Percentage of this compound in Essential Oil | Geographic Origin of Sample | Reference |
| Achillea vermicularis | 19.6% | Turkey | tandfonline.com |
| Achillea coarctata | Present (exact % not specified) | Turkey | mdpi.com |
| Achillea teretifolia | 0.13% | Turkey | asianpubs.org |
| Various Achillea Species | Identified as a main component among eleven species studied | Turkey | nih.govnih.govmdpi.com |
Implications for Plant Chemotypes and Ecological Interactions
The variation in the chemical makeup of essential oils leads to the classification of plants into different chemotypes. A chemotype is a chemically distinct entity within a species that produces a different set of secondary metabolites. The identification of this compound is integral to defining specific chemotypes within the Achillea genus. nih.govmdpi.com For instance, a chemical principal component analysis of eleven Achillea species identified distinct species groups, with each group constituting a chemotype based on the profile of some thirty compounds, including this compound. nih.govnih.govmdpi.com
The existence of these chemotypes has significant ecological implications. Plant volatiles play a crucial role in mediating interactions with the surrounding environment, including defending against herbivores and attracting the natural enemies of those pests. nih.govresearchgate.netembrapa.br The specific blend of volatile compounds, which defines the chemotype, can influence a plant's susceptibility to herbivores and its relationship with other organisms. embrapa.br While the precise ecological function of this compound in Achillea is not fully elucidated, macrolides and other plant volatiles are known to be involved in a variety of ecological roles. nih.govresearchgate.net These compounds can act as semiochemicals, which are signaling chemicals used in communication. nih.gov For example, different volatile profiles can attract specific pollinators or deter feeding by certain insects, contributing to the plant's reproductive success and survival. nih.govresearchgate.net The variation in essential oil composition, including the presence or absence of this compound, is a key mechanism driving the ecological specialization and adaptation of Achillea species. tandfonline.com
Chemosensory Perception and Olfactory Mechanisms of 15 Hexadecanolide
Insect Olfactory System Responses
The response of an insect's olfactory system to chemical cues like 15-Hexadecanolide can be measured through both direct physiological recordings and observable behavioral changes.
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active compounds from a complex mixture of volatile chemicals. peerj.comnih.govscience.gov In this method, volatile compounds are separated by a gas chromatograph, and the effluent is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector, FID), while the other is directed over an insect's antenna. By simultaneously recording the signals from both the detector and the antenna (an electroantennogram, or EAG), researchers can pinpoint which specific compounds in the mixture elicit an olfactory response. nih.govscience.gov
In the study of insect pheromones, GC-EAD has been instrumental in identifying this compound as an active component. For instance, in the stink bug Piezodorus hybneri, airborne volatiles collected from males were analyzed using GC-EAD. scialert.netwur.nl This technique, coupled with mass spectrometry (GC-MS), led to the identification of (R)-15-hexadecanolide as one of three components of its pheromone system. wur.nlscielo.br The antennae of P. hybneri showed significant electrical responses when exposed to the chromatographic peak corresponding to (R)-15-hexadecanolide, confirming its role as a physiologically active semiochemical for this species. wur.nl
Table 1: GC-EAD Application in Identifying this compound
| Insect Species | Compound Identified | Role | Source |
|---|
Following electrophysiological detection, behavioral bioassays are crucial for determining the function of an identified compound. These assays observe the insect's behavioral response to a chemical stimulus. Olfactometers, which are devices that present a choice between different airstreams (one with the test compound and one control), are commonly used for this purpose. embrapa.br
In the case of Piezodorus hybneri, laboratory bioassays revealed that a synthetic blend containing β-sesquiphellandrene, (R)-15-hexadecanolide, and methyl (Z)-8-hexadecenoate in a 10:4:1 ratio attracted both male and female bugs. scielo.brscielo.br This demonstrated that the blend, including this compound, functions as an aggregation pheromone under laboratory conditions. scielo.brscielo.br Field experiments have also confirmed the attractiveness of this synthetic blend to P. hybneri. researchgate.net The behavioral response, combined with the fact that pheromone production coincides with ovarian development, strongly suggests these compounds are critical for mating and aggregation. scialert.net
Table 2: Behavioral Responses to this compound in Bioassays
| Insect Species | Assay Type | Blend Component(s) | Observed Behavior | Inferred Function | Source |
|---|---|---|---|---|---|
| Piezodorus hybneri | Laboratory Bioassay | β-sesquiphellandrene, (R)-15-hexadecanolide, methyl (Z)-8-hexadecenoate | Attraction of both sexes | Aggregation Pheromone | scielo.br, scielo.br, embrapa.br |
Electrophysiological Detection (e.g., Gas Chromatography-Electroantennographic Detection)
Molecular Basis of Odorant Recognition and Signal Transduction
The perception of this compound at the molecular level involves interactions with specific proteins in the insect's olfactory system, which convert the chemical signal into a neuronal signal.
Odorant Binding Proteins (OBPs) are small, soluble proteins found in the sensillar lymph of insect antennae. nih.govplos.org They are believed to be the first proteins to encounter and bind with odorants and pheromones, solubilizing these hydrophobic molecules and transporting them to the olfactory receptors (ORs) located on the dendritic membrane of olfactory neurons. nih.govresearchgate.net
While specific studies on the interaction between this compound and a dedicated OBP are not extensively documented, research on the structurally related mosquito oviposition pheromone (MOP), (5R,6S)-6-acetoxy-5-hexadecanolide, provides significant insights. The OBP from the Southern house mosquito, CquiOBP1, binds tightly to MOP. nih.govpnas.org Structural studies, including X-ray crystallography and NMR, of the CquiOBP1-MOP complex reveal that the pheromone is enclosed within a hydrophobic binding pocket formed by several alpha-helices of the protein. pnas.org The lactone ring of MOP forms specific interactions with hydrophobic residues such as Leucine, Histidine, Tyrosine, and Phenylalanine within the binding pocket. pnas.org It is highly probable that this compound, also a lactone, interacts with its corresponding OBPs through similar hydrophobic interactions within a structurally conserved binding cavity. The binding event is often pH-dependent, with the OBP releasing the ligand near the receptor surface, where local pH changes can induce a conformational shift in the OBP, reducing its binding affinity and facilitating pheromone release. nih.gov
The specificity of insect olfaction is determined by the interaction between the semiochemical and the olfactory receptors (ORs). nih.gov Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity at these receptors. annualreviews.orgresearchgate.net In insects, ORs are not G-protein coupled receptors as in mammals, but rather ligand-gated ion channels composed of a variable, odorant-specific OR subunit and a conserved co-receptor (Orco). biorxiv.orgnih.gov
The binding of a pheromone like this compound to an OR subunit triggers the opening of the ion channel, leading to neuron depolarization. SAR studies have shown that specific structural features of a pheromone are critical for receptor activation. These include:
Chain Length: The C16 backbone of this compound is a crucial determinant for fitting into the receptor's binding pocket.
Functional Group: The lactone (cyclic ester) functional group is essential for activity, likely forming key hydrogen bonds or polar interactions with amino acid residues in the receptor.
Stereochemistry: The specific spatial arrangement of atoms, as seen with the (R)-enantiomer of this compound being the active form in P. hybneri, is often critical for precise receptor binding. wur.nlscielo.br
Recent structural studies of insect ORs suggest that odorant recognition is mediated by hydrophobic, non-directional interactions with residues distributed throughout a common binding site located in the transmembrane region of the receptor. biorxiv.org This allows for the flexible recognition of structurally distinct odorants but also explains why subtle changes, such as to stereochemistry or the position of a double bond, can dramatically alter or eliminate the response, ensuring the high selectivity required for species-specific chemical communication. annualreviews.orgbiorxiv.org
Analytical Methodologies for 15 Hexadecanolide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 15-Hexadecanolide. frontiersin.orgiipseries.org The primary principle involves the differential partitioning of compounds between a stationary phase and a mobile phase. frontiersin.orgiipseries.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used chromatographic methods in this field. frontiersin.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical method for the identification and quantification of volatile and semi-volatile compounds like this compound. medistri.swisswikipedia.orgosram.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osram.comnist.gov
In GC-MS analysis, the sample is first vaporized and introduced into the GC system. medistri.swiss The components of the mixture are then separated based on their volatility and interaction with the stationary phase within the GC column. medistri.swiss As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. nist.gov The resulting ions and their fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound. medistri.swissnist.gov This allows for the positive identification of this compound by comparing its mass spectrum to reference libraries. osram.com
GC-MS is not only used for qualitative identification but also for quantitative analysis, determining the purity of a sample. medistri.swissnist.gov It is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org The technique is broadly applied in various fields, including food and flavor analysis, environmental monitoring, and chemical engineering. wikipedia.orglabtron.com For instance, reference materials for 16-Hexadecanolide (B1673137), a related compound, specify GC as a suitable technique for assaying purity. sigmaaldrich.com
Key Parameters in GC-MS Analysis of this compound:
| Parameter | Typical Value/Range | Source |
| Kovats Retention Index (Semi-standard non-polar column) | 1943, 1959 | nih.gov |
| Kovats Retention Index (Standard polar column) | 2260, 2304 | nih.gov |
| Oven Temperature | 30°C to 330°C/350°C | osram.com |
| Inlet Temperature | Up to 450 °C | labtron.com |
| Column Flow Rate | 1 to 1.5 ml / min | labtron.com |
Chiral Capillary Gas Chromatography for Enantiomeric Analysis
Chiral capillary gas chromatography is a specialized and highly selective technique essential for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. chromatographyonline.comrestek.comgcms.cz This is particularly relevant for compounds like this compound, which may exist in different stereoisomeric forms. The separation is achieved by using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. chromatographyonline.comchromatographyonline.com
The mechanism of separation relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times for each enantiomer. chromatographyonline.com Cyclodextrins, which are cyclic oligosaccharides, have a chiral, torus-shaped structure that allows them to form inclusion complexes with the analyte molecules. chromatographyonline.comchromatographyonline.com The selectivity of these columns can be tailored by using different types of cyclodextrins (α, β, or γ) and by modifying their hydroxyl groups. chromatographyonline.comchromatographyonline.com
This technique has found wide application in the analysis of essential oils, flavors, and fragrances to determine authenticity and in the pharmaceutical industry to analyze chiral drugs. chromatographyonline.comresearchgate.net For example, in the enantioselective synthesis of related compounds like (Z)-7,15-hexadecadien-4-olide, chiral capillary GC was used to determine the enantiomeric excess. scielo.br
Commonly Used Chiral Stationary Phases:
| Stationary Phase Type | Description | Application | Source |
| Cyclodextrin-based | Derivatives of α, β, or γ-cyclodextrins coated on a polysiloxane backbone. | Broad applicability for various compound classes including lactones. chromatographyonline.com | chromatographyonline.comchromatographyonline.com |
| Rt-βDEXsa | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin in a polysiloxane phase. | Unique selectivity for esters and lactones. restek.com | restek.com |
Spectroscopic Techniques for Structural Elucidation (General Principles)
Spectroscopic techniques are fundamental in determining the molecular structure of compounds like this compound. pharmaknowledgeforum.comresearchgate.net These methods are based on the interaction of molecules with electromagnetic radiation. researchgate.net By integrating information from various spectroscopic methods, a comprehensive picture of the molecule's structure can be obtained. pharmaknowledgeforum.comegyankosh.ac.in
Mass Spectrometry (MS): As discussed under GC-MS, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structural features. nist.govpharmaknowledgeforum.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. pharmaknowledgeforum.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular chemical bonds. For this compound, a key absorption would be the characteristic stretching vibration of the ester carbonyl group within the lactone ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule. pharmaknowledgeforum.com It reveals the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships, which is essential for piecing together the complete structure. pharmaknowledgeforum.com
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the presence of chromophores and conjugation within a molecule. pharmaknowledgeforum.comegyankosh.ac.in
The process of structural elucidation is a systematic one, starting with gathering preliminary data and then using a combination of these spectroscopic techniques to build and confirm the molecular structure. pharmaknowledgeforum.comuoa.gr
Advanced Approaches in Natural Product Profiling and Metabolomics
The study of this compound also benefits from its inclusion in broader analytical approaches like natural product profiling and metabolomics. scispace.comnih.gov Metabolomics aims to provide a comprehensive qualitative and quantitative analysis of all metabolites within a biological system. nih.gov This is particularly useful for understanding the biological role and context of natural products like this compound, which has been identified in various organisms. nih.gov
Degradation Pathways and Environmental Dynamics of 15 Hexadecanolide
Biodegradation Processes in Diverse Ecosystems
The primary route for the environmental breakdown of 15-Hexadecanolide is through biodegradation. The ester linkage in its large lactone ring is a target for enzymatic hydrolysis by a variety of microorganisms found in soil and aquatic systems.
Research has shown that soil microorganisms play a significant role in the dissipation of macrocyclic lactones. uth.grchimia.ch The initial and key step in the biodegradation of these compounds is the enzymatic opening of the macrolactone ring. nih.gov This reaction is catalyzed by esterase enzymes, such as lipases and cutinases, which hydrolyze the ester bond to form the corresponding ω-hydroxycarboxylic acid (in this case, 16-hydroxyhexadecanoic acid). This process transforms the cyclic, and often more stable, molecule into a linear, more readily metabolizable fatty acid.
Studies on analogous compounds provide insight into this process. For instance, Pentadecanolide (a 15-membered ring lactone) was observed to be completely hydrolyzed to 15-hydroxypentadecanoic acid within 30 minutes in the presence of Lipase (B570770) PS. mdpi.com This linear hydroxy acid can then be further broken down by microorganisms through pathways like β-oxidation, a common metabolic process for fatty acids.
While widespread screening of specific ecosystems for this compound degradation is not extensively documented, the enzymes capable of this transformation are ubiquitous. Lipases are frequently used in industrial biocatalysis and are produced by numerous bacteria and fungi. google.com Genera such as Pseudomonas and Candida are known to produce lipases and other enzymes that can act on large-ring lactones and ketones. mdpi.comresearchgate.net For example, the enzyme Cal-B from Candida antarctica is known to catalyze both the ring-opening (hydrolysis) and ring-closing (lactonization) of large lactones. researchgate.net Furthermore, some bacteria like Achromobacter denitrificans are capable of degrading long-chain hydrocarbons, indicating metabolic pathways that could process the degradation products of this compound. researchgate.net
Table 1: Examples of Microbial Genera and Enzymes Involved in Macrocyclic Lactone Transformation
| Microbial Genus / Enzyme Source | Enzyme Class | Relevant Reaction Catalyzed | Reference(s) |
|---|---|---|---|
| Candida antarctica | Lipase (e.g., Cal-B) | Ring-opening polymerization, Hydrolysis, Lactonization | google.com, mdpi.com, researchgate.net |
| Pseudomonas sp. | Lipase / Esterase | Hydrolysis of lactones | mdpi.com |
| Paracoccus versutus | Esterase (EreA) | Opening of macrolide lactone rings | nih.gov |
| Achromobacter denitrificans | Monooxygenase | Degradation of long-chain alkanes (downstream products) | researchgate.net |
Research on Environmental Persistence and Cycling
The environmental persistence of this compound is relatively low compared to older classes of synthetic musks. ospar.org Macrocyclic musks are generally considered to be more easily degradable. rsc.orgnih.gov However, due to their continuous release from consumer products into wastewater, they can be detected in various environmental compartments.
Wastewater treatment plants (WWTPs) are the primary entry point for this compound into the environment. industrialchemicals.gov.au During wastewater treatment, a portion of the compound is degraded. Due to its hydrophobic nature (high octanol-water partition coefficient, Log Kow), a significant fraction is expected to adsorb to sewage sludge. up.pt Land application of this sludge can then introduce the compound to terrestrial ecosystems. canada.ca
The portion that is not removed or degraded in WWTPs is discharged with the treated effluent into surface waters. Studies have detected macrocyclic musks, including 16-hexadecanolide (B1673137), in the air of WWTPs, indicating that volatilization is a possible, though likely minor, release pathway. rsc.org Once in aquatic systems, the compound's hydrophobicity suggests it will tend to partition from the water column to sediment. up.pt
Despite its release, studies suggest a limited persistence in some settings. For example, one study found that although macrocyclic musks were highly prevalent in commercial products, they were detected in only a few indoor dust samples, which was attributed to their easy degradation within the indoor environment. nih.gov An environmental risk assessment by Australian authorities classified related macrocyclic ketones as "Not Persistent." industrialchemicals.gov.au
Table 2: Selected Physicochemical Properties and Environmental Data for this compound and Related Macrocyclics
| Property | Value/Information | Implication for Environmental Fate | Reference(s) |
|---|---|---|---|
| Molecular Formula | C₁₆H₃₀O₂ | - | nih.gov |
| Molecular Weight | 254.41 g/mol | - | nih.gov |
| XLogP3-AA (Octanol-Water Partition) | 6.2 | High hydrophobicity; suggests partitioning to sludge, sediment, and biota. | nih.gov |
| Water Hazard Class (Germany) | Class 2 - Hazard to waters | Indicates potential harm to aquatic environments. | tcichemicals.com |
| Persistence Classification | Not Persistent (for related macrocyclic ketones) | Suggests a relatively short half-life in the environment compared to other musks. | industrialchemicals.gov.au |
| Biodegradability | Readily biodegradable (general for macrocyclic lactones) | Biodegradation is expected to be the main removal mechanism. | ospar.org |
Compound Index
Future Research Directions and Biotechnological Potential
Advancements in Stereocontrolled Synthesis of Macrocyclic Lactones
The precise three-dimensional arrangement of atoms in macrocyclic lactones like 15-hexadecanolide is crucial for their biological activity and olfactory properties. Consequently, the development of synthetic methods that allow for the exact control of stereochemistry is a primary focus of modern organic chemistry.
Key advancements in this area include various macrolactonization reactions. For instance, both the (R)- and (S)-enantiomers of this compound have been successfully synthesized from a common precursor, (R)-15-hydroxyhexadecanoic acid. oup.comnih.gov This was achieved by employing two distinct and well-regarded macrolactonization techniques:
Yamaguchi Macrolactonization: This method, which proceeds with retention of configuration at the stereocenter, was used to produce (R)-15-hexadecanolide in a high yield of 84%. tandfonline.com The reaction typically involves the use of a mixed anhydride (B1165640) to activate the carboxylic acid. oup.com
Mitsunobu Macrolactonization: In contrast, this reaction proceeds with an inversion of configuration. Applying this method to the same (R)-hydroxy acid precursor yielded (S)-15-hexadecanolide. oup.comtandfonline.com This reaction relies on the activation of the alcohol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618). acs.org
Another powerful technique for the synthesis of macrocycles is Ring-Closing Metathesis (RCM) . wikipedia.org This method uses metal catalysts, often based on ruthenium, to form a cyclic alkene from a diene precursor, with ethylene (B1197577) as a volatile byproduct that drives the reaction to completion. wikipedia.orgorganic-chemistry.org RCM is highly versatile and has been employed to create a wide array of macrocyclic lactones with ring sizes from 12 to over 29 members. nih.govresearchgate.net The synthesis of a 15-membered macrocyclic lactone has been demonstrated using RCM on olefinic esters derived from renewable resources like olive oil. nih.govacs.org
Future research will likely focus on developing new catalysts that offer even greater control over the E/Z selectivity of the double bond formed during RCM and operate under milder, more sustainable conditions. organic-chemistry.org Furthermore, combining these sophisticated chemical methods with biocatalysis represents a promising frontier for achieving highly efficient and stereoselective syntheses.
Table 1: Comparison of Stereocontrolled Macrolactonization Methods for this compound Synthesis
| Method | Key Reagents | Stereochemical Outcome | Reported Yield for this compound | Reference |
|---|---|---|---|---|
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Retention of configuration | 84% for (R)-enantiomer | tandfonline.com |
| Mitsunobu Macrolactonization | DEAD, Triphenylphosphine | Inversion of configuration | 31% for (S)-enantiomer | tandfonline.com |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Forms cyclic alkene (E/Z mixture) | Excellent yields for 15-membered lactones | nih.govacs.org |
Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways
The natural production of this compound and its analogs in organisms from insects to plants involves complex enzymatic pathways. Unraveling these biosynthetic routes is key to developing biotechnological production platforms. Research is increasingly focused on identifying and characterizing the specific enzymes and the genetic clusters that encode them.
A critical class of enzymes in lactone biosynthesis is the Baeyer-Villiger Monooxygenases (BVMOs) . These biocatalysts perform a ring-expansion reaction, converting a cyclic ketone into a lactone using molecular oxygen. nih.govscispace.com This "green chemistry" approach is highly selective and efficient. nih.gov Specifically, a cyclopentadecanone (B167302) monooxygenase (CPDMO), originally isolated from Pseudomonas sp., has been shown to catalyze the formation of this compound from 2-methylcyclopentadecanone, although with modest selectivity in this specific case. nih.govasm.org The substrate profiling of this enzyme revealed it is highly efficient toward the 15-membered ring of cyclopentadecanone, indicating its potential for producing related macrocycles. asm.org
The biosynthesis of the fatty acid precursors for these lactones is often governed by Polyketide Synthases (PKSs) . These large, multi-domain enzymes assemble long carbon chains from simple precursors like malonyl-CoA. In the context of macrocyclic lactones, post-PKS tailoring enzymes, including hydroxylases (often cytochrome P450s) and the aforementioned BVMOs, modify the polyketide chain to yield the final product. mdpi.com
Future research aims to:
Identify the complete genetic clusters responsible for this compound biosynthesis in organisms that produce it naturally, such as the stink bug Piezodorus hybneri.
Characterize novel BVMOs and PKSs with improved activity and selectivity for long-chain substrates.
Engineer known enzymes and pathways to enhance production titers and create novel lactone structures. The heterologous expression of these pathways in microbial hosts like E. coli or yeast is a primary goal. google.comcapes.gov.br
Expanding the Understanding of Complex Pheromone Interactions and Ecological Networks
This compound serves as a crucial chemical signal in the natural world. It is a known component of the male-produced sex pheromone of the soybean stink bug, Piezodorus hybneri. nih.govscialert.net However, its activity is not isolated; it functions as part of a complex blend of compounds. The full pheromone system for P. hybneri is a mixture of β-sesquiphellandrene, (R)-15-hexadecanolide, and methyl (Z)-8-hexadecenoate. scialert.netwur.nlscielo.br
Research has shown that the behavioral response of insects to pheromones is often dependent on the presence of all components in the correct ratio. frontiersin.org Individual compounds tested alone may elicit only a weak response or none at all. wur.nlresearchgate.net This synergistic effect, where the combined response is greater than the sum of individual responses, is a common feature in insect chemical communication. usp.brnih.gov The specific blend ratio can convey critical information about the species, sex, and reproductive status of the emitting insect. researchgate.net
Furthermore, the interaction between insect-produced pheromones and plant-derived volatiles adds another layer of complexity. Host plant volatiles can synergistically enhance an insect's response to its sex pheromone, helping to ensure that mating occurs in a suitable location for feeding and oviposition. usp.br Conversely, some plant compounds can inhibit responses. usp.br In the case of P. hybneri, field studies have shown cross-attraction to pheromone components of a competitor species, the bean bug Riptortus pedestris, indicating a complex interplay of chemical signals within their shared ecological niche. researchgate.net
Future research directions in this area include:
Investigating how the ratio of the P. hybneri pheromone blend changes with the age and condition of the male. researchgate.net
Mapping the neural processing of these complex blends in the insect brain to understand how synergy is achieved. frontiersin.org
Studying the broader ecological network, including how predators and parasitoids may use these pheromone signals as kairomones to locate their hosts. scialert.netplantprotection.pl This knowledge is vital for developing effective and ecologically sound pest management strategies.
Development of Sustainable Production Methods for this compound and its Analogs
The increasing consumer demand for natural and sustainably sourced ingredients has driven significant innovation in the production of fragrance compounds like this compound. pmarketresearch.com The industry is moving away from traditional synthetic routes that may rely on petrochemical feedstocks and harsh reaction conditions, toward greener alternatives.
A major thrust in this area is the use of renewable feedstocks . Vegetable oils, which are rich in fatty acids, are an excellent starting point. nih.gov For example, a sustainable and eco-friendly approach has been developed to synthesize various macrocyclic lactones, including a 15-membered one, from olive oil. nih.govresearchgate.netacs.org The process involves hydrolyzing the oil to obtain fatty acids, which are then chemically modified and cyclized using methods like RCM. nih.gov Oleic acid, a major component of many vegetable oils, is another key renewable precursor being investigated for the synthesis of macrocyclic musks. escholarship.org
Biotechnological production offers a highly promising path to sustainability. This involves using engineered microorganisms (cell factories) or isolated enzymes to produce target molecules through fermentation or biocatalysis. conagen.comglobenewswire.com Key strategies include:
Fermentation: Companies are developing proprietary technologies to produce macrocyclic musks from natural substrates like simple sugars or lipids using engineered microbes. conagen.comglobenewswire.comacsint.biz This approach allows for the creation of both familiar and novel musk compounds that can be marketed as natural. conagen.comglobenewswire.com
Chemo-enzymatic Processes: These hybrid methods combine biological and chemical steps. For instance, a microorganism can be engineered to produce a fatty acid derivative from a renewable carbon source in vivo. google.com This intermediate is then extracted and converted to the final lactone product ex vivo using chemical catalysis. google.com This can be more efficient than a fully biological or fully chemical route.
Biocatalysis with Fatty Acids: Research is exploring the direct conversion of fatty acids into musky macrocyclic lactones using enzymatic cascades, for instance, combining a peroxygenase and a lipase (B570770). acs.org
These sustainable methods not only reduce environmental impact but also align with market trends favoring "clean" ingredient lists and biodegradable compounds. pmarketresearch.com
Table 2: Sustainable Production Strategies for Macrocyclic Lactones
| Strategy | Feedstock | Key Technology | Advantages | Reference |
|---|---|---|---|---|
| Renewable Chemical Synthesis | Olive Oil, Oleic Acid | Ring-Closing Metathesis (RCM) | Utilizes biomass, eco-friendly reactions | nih.govresearchgate.netescholarship.org |
| Fermentation | Sugars, Lipids | Engineered Microbes (Yeast, Bacteria) | Natural product, scalable, potential for novel structures | conagen.comglobenewswire.comacsint.biz |
| Chemo-enzymatic Process | Carbohydrates, Glycerol | In vivo biosynthesis + ex vivo chemical conversion | Combines biological specificity with chemical efficiency | google.comeuropa.eu |
| Biocatalysis | Fatty Acids | Isolated Enzymes (e.g., Lipases, Peroxygenases) | High selectivity, mild reaction conditions | acs.orgmdpi.com |
Exploration of New Biotechnological Applications beyond Current Uses
While this compound is primarily valued as a fragrance and a component of an insect pheromone, its biotechnological potential extends far beyond these current applications. The unique properties of pheromones, in particular, open up innovative avenues in agriculture, conservation, and research.
The most direct extension of its use as a pheromone is in Integrated Pest Management (IPM) . Synthetic pheromones are powerful tools for controlling harmful insects in an environmentally benign way. earlham.ac.uk Instead of broad-spectrum pesticides, species-specific pheromones can be used for:
Monitoring: Pheromone-baited traps can be used to monitor pest populations, allowing for targeted and timely interventions only when necessary. numberanalytics.com
Mass Trapping: Deploying a large number of traps can significantly reduce pest numbers without the use of insecticides. plantprotection.pl
Mating Disruption: Permeating an area with a synthetic pheromone confuses males and prevents them from locating females, thereby disrupting reproduction. plantprotection.pl
The high cost of chemical synthesis has limited the widespread adoption of pheromones for some pests. earlham.ac.ukukri.org Biotechnology offers a solution. The development of low-cost, sustainable manufacturing platforms, such as plant-based or microbial biofactories , is a major research goal. earlham.ac.uklu.se Scientists are engineering plants like Camelina sativa and fungi to produce insect pheromones, which could then be extracted or potentially dispensed directly from the living plant in the field. earlham.ac.uklu.se
Beyond pest control, there is potential for using pheromones in:
Conservation: Pheromones can be used to attract beneficial insects, such as pollinators or the natural enemies of pests, to specific areas to enhance biodiversity and natural pest control. numberanalytics.com
Biotechnology Research: The study of how insects detect and process complex pheromone blends provides fundamental insights into neurobiology and sensory perception. numberanalytics.com
Human Health: While more speculative, research into insect repellents and attractants could lead to new methods for controlling disease vectors like mosquitoes. numberanalytics.com
The exploration of these applications, powered by advances in biotechnology and sustainable chemistry, will ensure that this compound and related macrocyclic lactones remain compounds of high scientific and commercial interest for the foreseeable future.
Q & A
Q. What are the most reliable synthetic routes for 15-Hexadecanolide, and how can researchers optimize yield and purity?
Methodological Answer: To synthesize this compound, researchers commonly employ lactonization of 15-hydroxypentadecanoic acid under acidic or enzymatic catalysis. Key steps include:
- Reagent Selection : Use Lewis acids (e.g., BF₃·Et₂O) or lipases (e.g., Candida antarctica) for intramolecular esterification .
- Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel column chromatography using hexane/ethyl acetate gradients.
- Yield Optimization : Conduct reaction kinetics studies under varying temperatures (40–80°C) and solvent systems (toluene, THF) to identify ideal conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in CDCl₃. Key signals include the lactone carbonyl (δ ~170 ppm in ¹³C NMR) and methylene protons adjacent to the ester group (δ 1.2–1.6 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+Na]⁺ at m/z 263.2. Compare fragmentation patterns with literature data to validate structure .
- Infrared (IR) Spectroscopy : Identify lactone C=O stretching (~1740 cm⁻¹) and hydroxyl absence to confirm cyclization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies) of this compound?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:
- Purity Assessment : Perform differential scanning calorimetry (DSC) to detect polymorphs and quantify crystallinity.
- Reproducibility Checks : Replicate synthesis and purification protocols from conflicting studies, ensuring identical solvents, cooling rates, and drying conditions .
- Statistical Analysis : Apply ANOVA to compare melting point data across batches, identifying outliers linked to procedural variations .
Q. What experimental designs are suitable for investigating the environmental degradation pathways of this compound?
Methodological Answer:
- Hydrolytic Degradation : Simulate aqueous environments (pH 3–10, 25–60°C) and analyze degradation products via LC-MS. Use pseudo-first-order kinetics models to estimate half-lives .
- Photolytic Studies : Expose samples to UV-Vis light (λ = 254–365 nm) in photoreactors. Monitor lactone ring cleavage via FTIR and quantify intermediates (e.g., hydroxy acids) .
- Microbial Degradation : Incubate with soil microbiota and track CO₂ evolution via respirometry. Isolate microbial strains via enrichment cultures for pathway elucidation .
Q. How can computational methods complement experimental data in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., lipases). Validate predictions with in vitro inhibition assays .
- QSAR Modeling : Build regression models correlating substituent electronic parameters (Hammett σ) with antimicrobial activity. Train datasets using reported bioassay results .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess membrane permeability of derivatives, comparing with experimental logP values .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC₅₀ values. Report 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to remove anomalous data points from triplicate assays.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models (RevMan) to account for heterogeneity in experimental conditions .
Q. How should researchers address low reproducibility in catalytic asymmetric synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) across solvent polarities (CH₂Cl₂ vs. MTBE) and temperatures.
- Enantiomeric Excess (ee) Validation : Use chiral HPLC (Chiralpak AD-H column) with UV detection at 210 nm. Cross-validate with circular dichroism (CD) spectroscopy .
- Collaborative Verification : Share protocols via platforms like protocols.io for independent replication, documenting deviations in stirring rates or moisture levels .
Literature and Citation Practices
Q. How can researchers systematically review conflicting spectral data for this compound in existing literature?
Methodological Answer:
- Database Mining : Use SciFinder and Reaxys to compile NMR/MS data. Filter by solvent, instrument type (e.g., 400 vs. 600 MHz), and publication date .
- Critical Appraisal : Apply the CARE (Chemically Aware Reliability Evaluation) checklist to assess reporting quality, prioritizing studies with detailed experimental sections .
- Data Harmonization : Normalize chemical shift values relative to TMS and create consensus spectra using tools like MNova .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
